1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine is a heterocyclic compound that belongs to the imidazole family. Imidazoles are known for their diverse chemical and biological properties, making them significant in various fields such as pharmaceuticals, agrochemicals, and materials science
Vorbereitungsmethoden
The synthesis of 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine can be achieved through several synthetic routes. One common method involves the cyclization of appropriate precursors under specific reaction conditions. For instance, the reaction of 1-methyl-1,2,3,4-tetrahydroquinoline with suitable reagents can lead to the formation of the desired imidazole derivative . Industrial production methods often involve optimizing these synthetic routes to ensure high yield and purity while minimizing costs and environmental impact.
Analyse Chemischer Reaktionen
1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine undergoes various chemical reactions, including:
Common reagents and conditions used in these reactions include acidic or basic catalysts, solvents like ethanol or dichloromethane, and controlled temperatures. The major products formed from these reactions depend on the specific reagents and conditions employed.
Wissenschaftliche Forschungsanwendungen
1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine has a wide range of scientific research applications:
Wirkmechanismus
The mechanism of action of 1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine involves its interaction with specific molecular targets and pathways. For instance, it may inhibit the activity of certain enzymes or receptors, leading to its observed biological effects . The exact molecular targets and pathways can vary depending on the specific application and context.
Vergleich Mit ähnlichen Verbindungen
1-Methyl-4,5,6,7-tetrahydro-1H-benzo[D]imidazol-6-amine can be compared with other similar compounds, such as:
1H-benzo[D]imidazole: A parent compound with a similar structure but lacking the methyl and amine groups.
2-Methyl-1H-benzo[D]imidazole: A derivative with a methyl group at a different position on the imidazole ring.
4,5,6,7-Tetrahydro-1H-benzo[D]imidazole: A compound with a similar tetrahydro structure but without the methyl and amine groups.
The uniqueness of this compound lies in its specific substitution pattern, which imparts distinct chemical and biological properties .
Eigenschaften
Molekularformel |
C8H13N3 |
---|---|
Molekulargewicht |
151.21 g/mol |
IUPAC-Name |
3-methyl-4,5,6,7-tetrahydrobenzimidazol-5-amine |
InChI |
InChI=1S/C8H13N3/c1-11-5-10-7-3-2-6(9)4-8(7)11/h5-6H,2-4,9H2,1H3 |
InChI-Schlüssel |
QFOGPABVGAOTCZ-UHFFFAOYSA-N |
Kanonische SMILES |
CN1C=NC2=C1CC(CC2)N |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.